molecular formula C9H9BrFNO B13054972 (R)-7-Bromo-8-fluorochroman-4-amine

(R)-7-Bromo-8-fluorochroman-4-amine

Cat. No.: B13054972
M. Wt: 246.08 g/mol
InChI Key: IOBOGNXNVJDONG-SSDOTTSWSA-N
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Description

®-7-Bromo-8-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and a fluorine atom at the 8th position on the chroman ring, with an amine group at the 4th position. The ® configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Bromo-8-fluorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and fluorination of a chroman derivative, followed by the introduction of the amine group. The stereochemistry is controlled using chiral catalysts or starting materials.

Industrial Production Methods: In an industrial setting, the production of ®-7-Bromo-8-fluorochroman-4-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

Chemistry: ®-7-Bromo-8-fluorochroman-4-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated chromans on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug discovery.

Industry: In the industrial sector, ®-7-Bromo-8-fluorochroman-4-amine can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ®-7-Bromo-8-fluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity. The amine group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The compound may modulate signaling pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

    7-Bromo-8-fluorochroman: Lacks the amine group, which may reduce its biological activity.

    7-Bromo-4-aminofluorochroman: Similar structure but different substitution pattern, which can alter its properties.

    8-Fluoro-4-aminobromochroman: Another isomer with distinct chemical behavior.

Uniqueness: ®-7-Bromo-8-fluorochroman-4-amine stands out due to its specific substitution pattern and stereochemistry. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4R)-7-bromo-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI Key

IOBOGNXNVJDONG-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2F)Br

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)Br

Origin of Product

United States

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